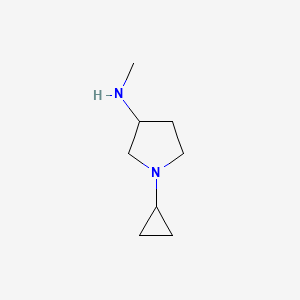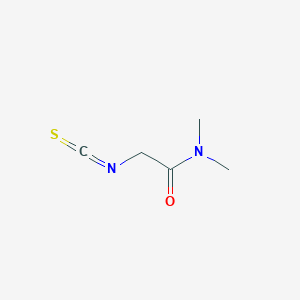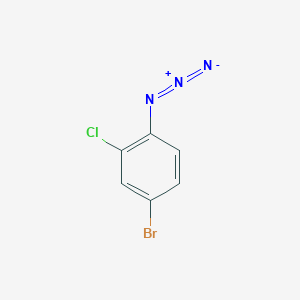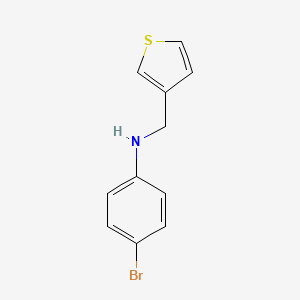
4-bromo-N-(thiophen-3-ylmethyl)aniline
Overview
Description
This would typically include the compound’s systematic name, other names it might be known by, and its CAS registry number.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized, including the starting materials, reagents, and conditions required for the synthesis.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, and its 3D structure.Chemical Reactions Analysis
This would involve a discussion of the types of chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Corrosion Inhibition
A derivative of 4-bromo-N-(thiophen-3-ylmethyl)aniline, namely (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L), has been synthesized and found effective as a corrosion inhibitor for mild steel in acidic environments. It demonstrates increased inhibition efficiency with higher concentrations and adheres to the steel surface following Langmuir’s isotherm. This application is significant in industrial settings where corrosion resistance is crucial (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Metal Complex Formation
Compounds related to 4-bromo-N-(thiophen-3-ylmethyl)aniline, such as thienylimine ligands, have been synthesized for forming cationic allylnickel(II) complexes. These complexes exhibit unique properties, including distinct coordination to Ni through imine nitrogen atoms and potential applications in materials science (Belkhiria et al., 2018).
Electroluminescence
Derivatives of 4-bromo-N-(thiophen-3-ylmethyl)aniline have been used to create a new class of emitting amorphous molecular materials, showing potential for use in organic electroluminescent (EL) devices. These materials exhibit reversible anodic oxidation and cathodic reduction, intense fluorescence, and form stable amorphous glasses, making them suitable for multicolor light emission, including white light, in EL devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Photostabilization of PVC
New thiophene derivatives, closely related to 4-bromo-N-(thiophen-3-ylmethyl)aniline, have demonstrated effectiveness as photostabilizers for poly(vinyl chloride) (PVC). They reduce the level of photodegradation in PVC films, suggesting applications in improving the durability and lifespan of PVC products (Balakit et al., 2015).
Metal Complexation and Magnetic Studies
A derivative of 4-bromo-N-(thiophen-3-ylmethyl)aniline has been used to form Schiff base complexes with various metals, leading to studies in magnetic properties and thermal behavior. These complexes have potential applications in the fields of coordination chemistry and materials science (Osowole, 2011).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new applications for the compound or new reactions it could be used in.
properties
IUPAC Name |
4-bromo-N-(thiophen-3-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNS/c12-10-1-3-11(4-2-10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPUAUJYQPZISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CSC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(thiophen-3-ylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



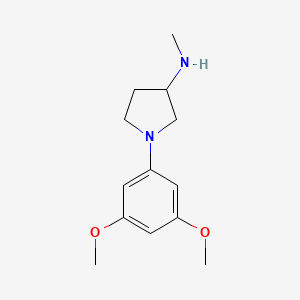
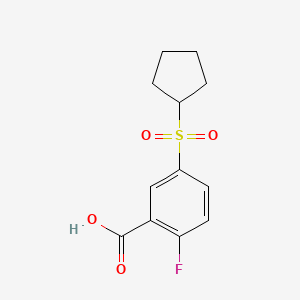
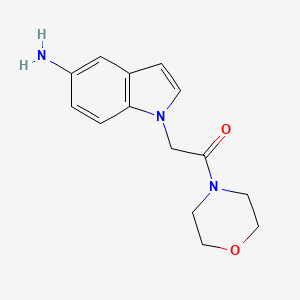
![4-{[(4-Bromophenyl)sulfanyl]methyl}aniline](/img/structure/B1517504.png)
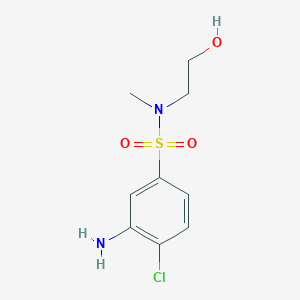
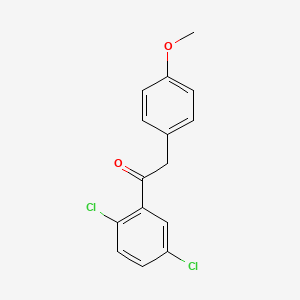
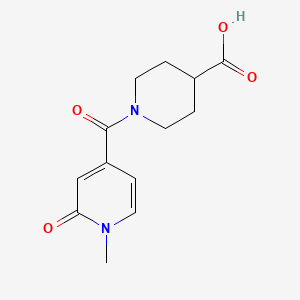
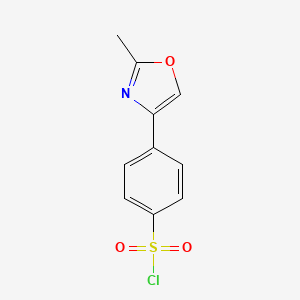
![{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol](/img/structure/B1517511.png)
![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)
![3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol](/img/structure/B1517513.png)
